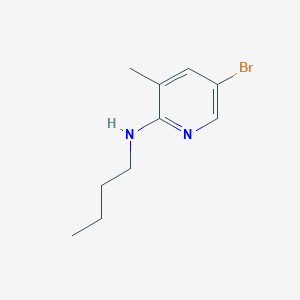

5-bromo-N-butyl-3-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-butyl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-3-4-5-12-10-8(2)6-9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXVIZNJTSEZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-butyl-3-methylpyridin-2-amine can be achieved through several steps:

Bromination: The starting material, 3-methylpyridine, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position, forming 5-bromo-3-methylpyridine.

Amination: The brominated compound is then subjected to nucleophilic substitution with butylamine under basic conditions to replace the bromine atom with the butyl group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-bromo-N-butyl-3-methylpyridin-2-amine can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride or potassium carbonate as bases, solvents like dimethylformamide or tetrahydrofuran.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Palladium on carbon with hydrogen gas.

Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium phosphate.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: N-oxides of the pyridine ring.

Reduction Products: Dehalogenated pyridines.

Coupling Products: Biaryl and styrene derivatives.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its unique structure allows for various functionalizations that can lead to novel derivatives with tailored properties.

Ligand in Coordination Chemistry : It acts as a ligand to form metal complexes, which may exhibit catalytic properties useful in various chemical reactions.

Biology and Medicine

Drug Development : The compound shows potential as a precursor for synthesizing bioactive molecules with therapeutic properties. Its structural features may enhance binding affinity to biological targets.

Biological Probes : It is utilized in developing probes for studying biological processes, particularly those involving enzyme interactions and receptor binding.

Industry

Material Science : In material science, this compound is used in synthesizing polymers and advanced materials with specific properties tailored for particular applications.

Agrochemicals : It serves as an intermediate for producing pesticides and herbicides, contributing to agricultural efficiency.

Research indicates that 5-bromo-N-butyl-3-methylpyridin-2-amine exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of various bacteria, including Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Anti-thrombolytic Activity : Preliminary investigations suggest that this compound may possess anti-thrombolytic properties, which could be beneficial in cardiovascular applications.

- Biofilm Inhibition : The ability to disrupt biofilm formation is crucial for treating chronic infections. This compound has been evaluated for its effectiveness in this regard.

Comparative Studies

To better understand the biological potential of this compound, comparative studies with similar compounds were conducted. The following table summarizes key differences among related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-N-methylpyridin-2-amine | 0.90 | Contains a methyl group instead of butyl. |

| 5-Bromo-N-cyclopropylpyridin-2-amine | 0.85 | Features a cyclopropyl group instead of butyl. |

| 5-Bromo-N-(cyclohexyl)pyridin-2-amine | 0.88 | Has a larger cyclohexyl substituent. |

| 5-Bromo-N-(phenyl)pyridin-2-amine | 0.87 | Contains a phenyl group providing different properties. |

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

Antimicrobial Efficacy

A study demonstrated that derivatives of pyridine, including this compound, exhibited promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin.

Biofilm Disruption

Experimental results indicated that this compound could significantly reduce biofilm formation in laboratory settings, suggesting potential applications in treating biofilm-associated infections.

In Silico Studies

Computational docking studies revealed favorable interactions between the compound and active sites of target enzymes, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-bromo-N-butyl-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences and similarities between 5-bromo-N-butyl-3-methylpyridin-2-amine and related compounds:

*Estimated based on substituent contributions.

Electronic and Steric Effects

- Bromine Position : The bromine at C5 in the target compound creates steric hindrance and directs electrophilic attacks to C4 or C4. In contrast, analogs like 3-Bromo-6-methoxypyridin-2-amine (C3-Br) exhibit distinct reactivity patterns .

- N-Substituents : The N-butyl group in the target compound reduces hydrogen-bonding capacity compared to N-(3,4-dimethoxybenzyl) or sulfonamide analogs, which form stable dimers or ionic interactions .

- Methyl vs. Nitro Groups : The C3 methyl group in the target compound donates electron density to the pyridine ring, enhancing nucleophilicity at the amine. In contrast, nitro groups (e.g., in ) withdraw electron density, decreasing basicity .

Biological Activity

5-Bromo-N-butyl-3-methylpyridin-2-amine is a pyridine derivative notable for its unique structural features, including a bromine atom at the 5-position, a butyl group at the nitrogen, and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its molecular structure.

The compound can be synthesized through a two-step process involving bromination of 3-methylpyridine followed by nucleophilic substitution with butylamine. The reaction conditions are crucial for optimizing yield and purity, typically involving catalysts such as iron or aluminum bromide during bromination.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the butyl group may influence its hydrophobicity and binding affinity.

Biological Activity and Case Studies

Research into the biological activity of this compound has revealed several interesting findings:

- Enzyme Inhibition : Studies have shown that derivatives of pyridine compounds, including this compound, can act as selective inhibitors of certain enzymes. For instance, related compounds have demonstrated inhibition against neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disease treatment .

- Antimicrobial Properties : The compound's structural attributes may confer antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant pathogens. Similar pyridine derivatives have been noted for their biofilm inhibition capabilities .

- Pharmacological Applications : Research indicates that modifications of pyridine derivatives can lead to significant changes in their pharmacological profiles. For example, compounds with similar structures have been studied for their anti-thrombolytic activities and potential as chiral dopants in liquid crystals .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-methylpyridin-2-amine | Lacks butyl group; less hydrophobic | Reduced enzyme inhibition potential |

| N-butyl-3-methylpyridin-2-amine | Lacks bromine atom; potentially less reactive | Limited bioactivity |

| 5-Bromo-2-methylpyridin-3-amine | Different substitution pattern | Varies in chemical properties |

Research Findings and Future Directions

Recent studies have employed density functional theory (DFT) to explore the electronic properties of pyridine derivatives like this compound. These studies suggest pathways for further functionalization that could enhance biological activity or selectivity towards specific targets .

Moreover, ongoing research into the synthesis of novel derivatives continues to uncover new potential applications in drug development, particularly in targeting diseases where current treatments are inadequate.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-bromo-N-butyl-3-methylpyridin-2-amine?

- Methodological Answer : The synthesis typically involves halogenated pyridine precursors. A common approach is nucleophilic substitution or reductive amination. For example, reacting 5-bromo-3-methylpyridin-2-amine with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the N-butyl group. Alternatively, reductive amination using sodium cyanoborohydride (as in ) with a ketone intermediate may improve yield .

Q. How does the substitution pattern affect the compound’s physicochemical properties?

- Methodological Answer : The N-butyl group increases lipophilicity (logP) compared to shorter alkyl chains (e.g., N-methyl), impacting solubility and bioavailability. Computational tools like MarvinSketch or ACD/Labs can predict logP and pKa values. Experimental validation via HPLC (e.g., logD7.4 measurements) is recommended to assess partitioning behavior .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine atom induces distinct splitting patterns (e.g., coupling constants for aromatic protons).

- IR Spectroscopy : Confirms amine (-NH) and C-Br stretches (~500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verifies molecular ion [M+H]⁺ and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How to address low yields in the alkylation step during synthesis?

- Methodological Answer : Low yields may arise from steric hindrance from the N-butyl group. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.

- Temperature Control : Gradual heating (40–60°C) prevents side reactions. Monitor progress via TLC or LC-MS .

Q. What strategies mitigate regioselectivity challenges in halogenation?

- Methodological Answer : The methyl group at position 3 can act as an ortho/para director. To control bromination:

- Directing Groups : Introduce temporary protecting groups (e.g., -SO₃H) to steer bromine to specific positions.

- Computational Modeling : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites. Validate with X-ray crystallography .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell lines, concentrations). Solutions include:

- Meta-Analysis : Pool data from multiple studies, adjusting for covariates (e.g., purity, solvent effects).

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), identifying binding site variations .

Q. What crystallography methods determine hydrogen bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.